![molecular formula C16H17NOS B5821488 2-(benzylthio)-N-ethylbenzamide](/img/structure/B5821488.png)
2-(benzylthio)-N-ethylbenzamide
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Overview
Description
2-(Benzylthio)-N-ethylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzylthio group attached to the benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylthio)-N-ethylbenzamide typically involves the reaction of benzylthiol with N-ethylbenzamide under specific conditions. One common method involves the use of a base such as potassium hydroxide (KOH) to facilitate the reaction between benzylthiol and N-ethylbenzamide in an organic solvent like acetonitrile . The reaction is usually carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as using water as a reaction medium, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(Benzylthio)-N-ethylbenzamide can undergo various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to yield corresponding thiols.
Substitution: The benzylthio group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acetonitrile at room temperature.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles like sodium azide (NaN3) in dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding thiols.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-(Benzylthio)-N-ethylbenzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(benzylthio)-N-ethylbenzamide involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, it may inhibit the growth of fungi and bacteria by interfering with their cell wall synthesis or metabolic pathways . In cancer research, it may induce apoptosis in cancer cells by targeting specific signaling pathways and enzymes involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2-(Benzylthio)benzothiazole: Known for its antifungal properties.
1-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea: Exhibits anticancer activity.
2-(Benzylthio)benzoxazole: Used in the synthesis of various organic compounds.
Uniqueness
2-(Benzylthio)-N-ethylbenzamide stands out due to its unique combination of a benzylthio group and an N-ethylbenzamide structure, which imparts distinct chemical reactivity and biological activity
Properties
IUPAC Name |
2-benzylsulfanyl-N-ethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NOS/c1-2-17-16(18)14-10-6-7-11-15(14)19-12-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXCPEFNLQDHPIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=CC=C1SCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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